

# Spectral Analysis of Di-tert-butyl Sulfide: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Thiobis-tert-nonane*

Cat. No.: *B15176762*

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Disclaimer: Initial searches for spectral data (NMR and MS) for "**Thiobis-tert-nonane**" did not yield specific experimental data. As a viable alternative, this guide provides a comprehensive spectral analysis of a closely related and structurally analogous compound, Di-tert-butyl sulfide. The principles and methodologies described herein are directly applicable to the analysis of similar thioether compounds.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Di-tert-butyl sulfide.

## Introduction

Di-tert-butyl sulfide  $((\text{CH}_3)_3\text{C})_2\text{S}$ , is a symmetrical thioether characterized by the presence of two bulky tert-butyl groups attached to a central sulfur atom. This structure gives rise to distinct and predictable spectral features in both NMR and MS analyses. Understanding these spectral characteristics is crucial for the structural elucidation and quality control of organosulfur compounds in various research and industrial settings.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For Di-tert-butyl sulfide, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide simple yet informative spectra due to the molecule's high degree of symmetry.

## 2.1. $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of Di-tert-butyl sulfide is characterized by a single resonance peak. This is because all 18 protons in the two tert-butyl groups are chemically equivalent due to the molecule's symmetry.

Chemical Shift ( $\delta$ )	Multiplicity	Integration	Assignment
~1.35 ppm	Singlet	18H	$(\text{CH}_3)_3\text{C}-$

## 2.2. $^{13}\text{C}$ NMR Spectral Data

Similarly, the  $^{13}\text{C}$  NMR spectrum of Di-tert-butyl sulfide displays two distinct signals, one for the nine equivalent methyl carbons and another for the two equivalent quaternary carbons directly attached to the sulfur atom.

Chemical Shift ( $\delta$ )	Assignment
~43.5 ppm	$(\text{CH}_3)_3\text{C}-\text{S}$
~31.5 ppm	$(\text{CH}_3)_3\text{C}-$

## 2.3. Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of Di-tert-butyl sulfide is as follows:

- **Sample Preparation:** Dissolve approximately 10-20 mg of Di-tert-butyl sulfide in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ). Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
- **Instrumentation:** Utilize a standard NMR spectrometer, such as a Bruker DPX-300, operating at 300 MHz for  $^1\text{H}$  NMR and 75 MHz for  $^{13}\text{C}$  NMR.
- **$^1\text{H}$  NMR Acquisition:**
  - Acquire the spectrum at room temperature.

- Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
- <sup>13</sup>C NMR Acquisition:
  - Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon environment.
  - A longer acquisition time and a greater number of scans are typically required compared to <sup>1</sup>H NMR due to the lower natural abundance of the <sup>13</sup>C isotope.
  - Process the data similarly to the <sup>1</sup>H NMR spectrum.

## Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a molecule and to deduce its structure by analyzing its fragmentation patterns.

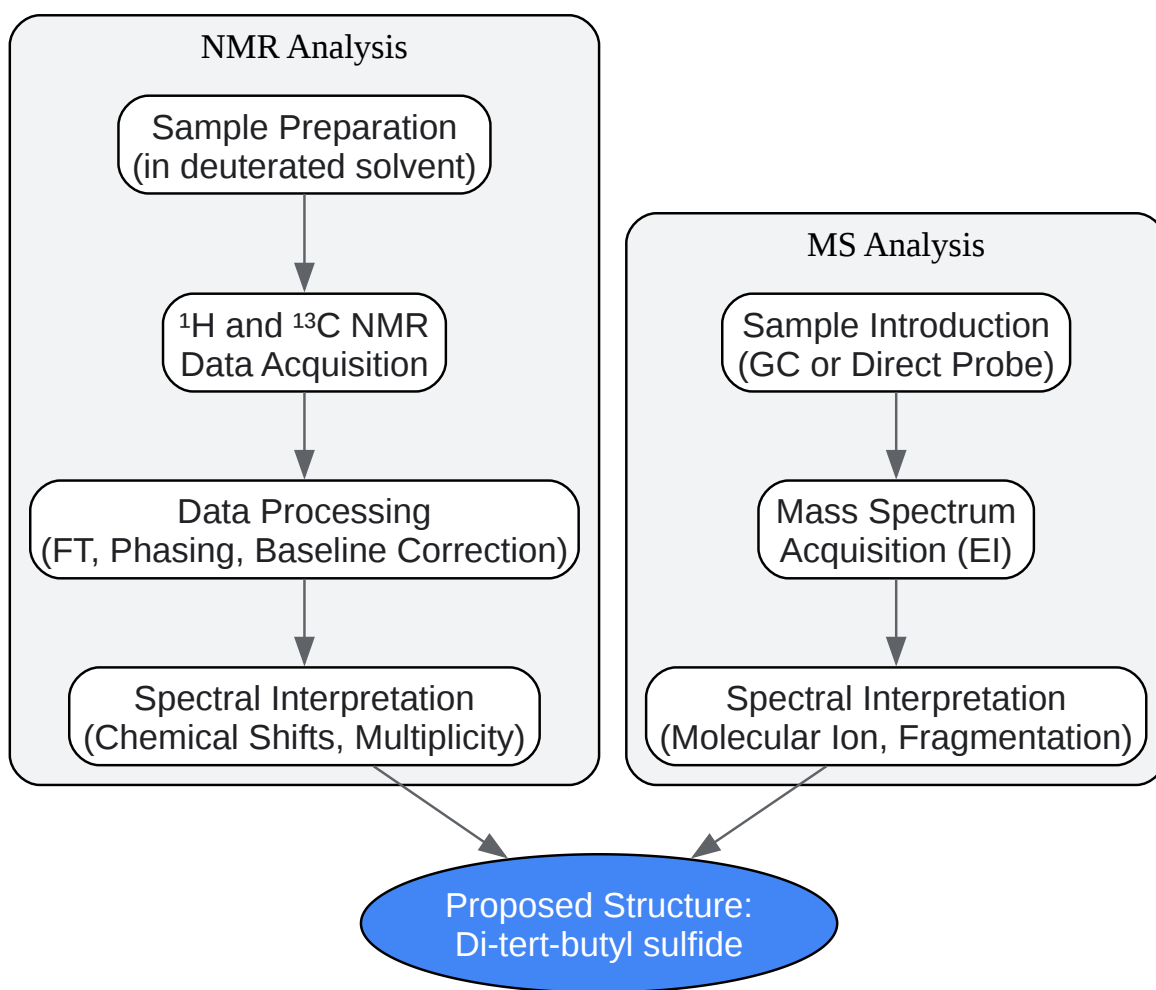
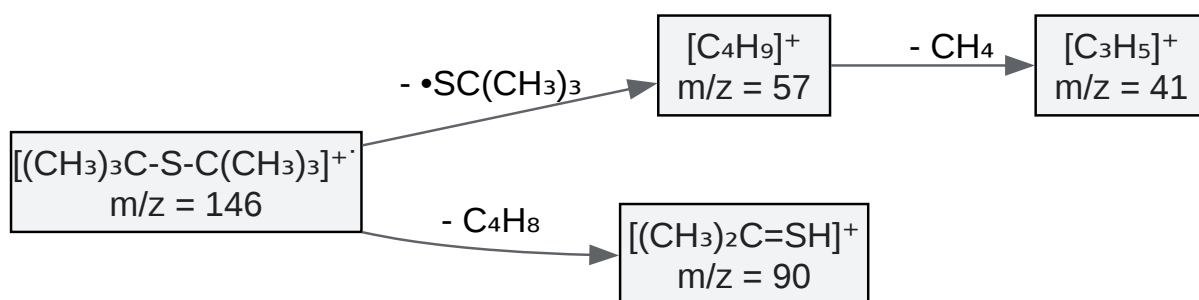
### 3.1. Mass Spectrum Data

The electron ionization (EI) mass spectrum of Di-tert-butyl sulfide provides key information about its molecular mass and the stability of its fragments.

m/z	Relative Intensity	Assignment
146	Moderate	[M] <sup>+</sup> (Molecular Ion)
90	Moderate	[M - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>
57	High	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (tert-butyl cation)
41	Moderate	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

### 3.2. Fragmentation Pathway

The fragmentation of the Di-tert-butyl sulfide molecular ion is dominated by the cleavage of the carbon-sulfur bond and rearrangements, driven by the high stability of the tert-butyl cation.



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